2-methyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a piperidine derivative with a sulfonyl chloride, followed by cyclization with a triazole precursor . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cancer and other diseases.
Biology: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring also exhibit similar pharmacological properties.
Uniqueness
What sets 2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE apart is its unique combination of the triazole and piperidine moieties, which may confer enhanced specificity and potency as an enzyme inhibitor .
Properties
Molecular Formula |
C12H16N4O3S |
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Molecular Weight |
296.35 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C12H16N4O3S/c1-14-12(17)16-9-10(5-6-11(16)13-14)20(18,19)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
DOOUBVHIJXAZID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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